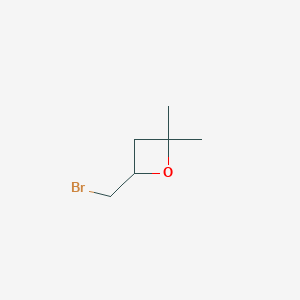

4-(Bromomethyl)-2,2-dimethyloxetane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2,2-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTYHEKKBRVRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Reactivity of 4-(Bromomethyl)-2,2-dimethyloxetane with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-(Bromomethyl)-2,2-dimethyloxetane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-(bromomethyl)-2,2-dimethyloxetane, a versatile building block in modern organic synthesis and medicinal chemistry. The document delineates the key mechanistic pathways—nucleophilic substitution (S_N2) and ring-opening—governing its reactions with various nucleophiles. We explore the factors dictating the reaction outcome, including nucleophile characteristics and reaction conditions. Detailed, field-proven experimental protocols are provided to illustrate the selective synthesis of both S_N2 and ring-opened products. This guide is intended to serve as an essential resource for scientists leveraging this unique oxetane derivative in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of 4-(Bromomethyl)-2,2-dimethyloxetane

The oxetane ring has emerged as a highly valuable motif in drug discovery, prized for its ability to modulate the physicochemical properties of bioactive molecules.[1][2] Its incorporation can enhance aqueous solubility, improve metabolic stability, and introduce three-dimensionality, often serving as a polar and stable isostere for gem-dimethyl or carbonyl groups.[3][4] Within the arsenal of oxetane-containing building blocks, 4-(bromomethyl)-2,2-dimethyloxetane (C6H11BrO, MW: 179.06 g/mol ) is a particularly noteworthy reagent.[5]

This molecule possesses two distinct electrophilic sites: a primary alkyl bromide and a strained four-membered ether. The inherent ring strain of the oxetane, approximately 25-26 kcal/mol, is a primary driver of its reactivity.[3][6] This dual reactivity allows for a fascinating dichotomy in its chemical behavior, enabling chemists to selectively engage either the exocyclic bromide via S_N2 displacement or the endocyclic ether through ring-opening reactions.[7] The gem-dimethyl group at the C2 position provides significant steric shielding, which is crucial in directing the regioselectivity of ring-opening reactions. Understanding and controlling the interplay between these two pathways is paramount for the successful application of this building block.

Dueling Mechanisms: S_N2 Substitution vs. Oxetane Ring-Opening

The reaction of 4-(bromomethyl)-2,2-dimethyloxetane with a nucleophile is a competitive process. The predominant outcome is dictated by the interplay of the nucleophile's intrinsic properties (hardness/softness, basicity, and steric bulk) and the chosen reaction conditions (solvent, temperature, and additives).

Pathway A: S_N2 Substitution at the Exocyclic Carbon

The primary bromide of 4-(bromomethyl)-2,2-dimethyloxetane is a classic electrophilic site susceptible to S_N2 attack. This pathway involves a direct, backside attack by a nucleophile on the bromomethyl carbon, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond while leaving the oxetane ring intact.

This pathway is generally favored by "soft" nucleophiles, which are characterized by high polarizability and low charge density. These nucleophiles exhibit a greater propensity for orbital overlap with the soft electrophilic carbon of the C-Br bond.

Caption: Ring-opening pathway via nucleophilic attack at C4.

Favorable Nucleophiles and Conditions for Ring-Opening:

-

Organometallics (RLi, RMgX): Potent carbon nucleophiles that readily open oxetanes.

-

Hydrides (LiAlH₄): Attack at the less substituted carbon opens the ring. [8]* Alkoxides (RO⁻) and Hydroxide (OH⁻): Strong bases and hard nucleophiles.

-

Acidic Conditions: Lewis or Brønsted acids activate the oxetane for attack by weaker nucleophiles. [9]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for achieving selective transformations of 4-(bromomethyl)-2,2-dimethyloxetane.

Protocol 1: Selective S_N2 Azidation

This procedure exemplifies the S_N2 pathway, using a soft nucleophile to displace the bromide while preserving the oxetane core.

Workflow Diagram:

Caption: Workflow for the S_N2 azidation reaction.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(bromomethyl)-2,2-dimethyloxetane (1.0 eq) in anhydrous dimethylformamide (DMF) to make a 0.5 M solution.

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution.

-

Reaction: Heat the mixture to 65 °C and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into an equal volume of cold water. Extract the aqueous phase three times with diethyl ether.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude 4-(azidomethyl)-2,2-dimethyloxetane can be purified by silica gel chromatography if required.

Protocol 2: Regioselective Ring-Opening with an Organocuprate

This protocol demonstrates the ring-opening pathway using a Gilman cuprate, a soft carbon nucleophile that, in the context of oxetanes, acts as a potent ring-opening agent.

Workflow Diagram:

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aceschem.com [aceschem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of 4-(Bromomethyl)-2,2-dimethyloxetane: A Technical Guide

Introduction: The Structural Significance of Substituted Oxetanes

4-(Bromomethyl)-2,2-dimethyloxetane is a key heterocyclic building block in modern medicinal chemistry and drug development. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile synthon to enhance the physicochemical properties of drug candidates. Its inherent ring strain, approximately 25-26 kcal/mol, facilitates facile ring-opening reactions, allowing for the introduction of unique 1,3-difunctionalized motifs. The gem-dimethyl substitution at the 2-position provides steric hindrance that can influence metabolic stability and binding conformations. The bromomethyl group at the 4-position serves as a reactive handle for a variety of chemical transformations, making this molecule a valuable intermediate for the synthesis of complex molecular architectures.

A comprehensive understanding of the spectroscopic signature of 4-(Bromomethyl)-2,2-dimethyloxetane is paramount for its unambiguous identification, quality control, and for monitoring its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles, offering researchers and drug development professionals a robust framework for the characterization of this and similar oxetane-containing molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 4-(Bromomethyl)-2,2-dimethyloxetane.

Caption: Molecular structure and atom numbering for 4-(Bromomethyl)-2,2-dimethyloxetane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(Bromomethyl)-2,2-dimethyloxetane and provide a rationale for the chemical shift assignments and coupling patterns.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5, H6 (2 x CH₃) | 1.35 | Singlet | - | 6H |

| H3 | 2.30 - 2.50 | Multiplet | ~6-8 | 2H |

| H7 (CH₂Br) | 3.50 | Doublet | ~6 | 2H |

| H4 | 4.70 - 4.85 | Multiplet | ~6-8 | 1H |

¹H NMR Spectrum Interpretation

-

H5, H6 (1.35 ppm, s, 6H): The two methyl groups at the C2 position are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet integrating to six protons. Their upfield chemical shift is characteristic of protons on sp³ hybridized carbons.

-

H3 (2.30 - 2.50 ppm, m, 2H): The two protons on C3 are diastereotopic and will appear as a complex multiplet. They are coupled to the proton on C4.

-

H7 (3.50 ppm, d, 2H): The methylene protons adjacent to the bromine atom are deshielded due to the electronegativity of bromine, shifting their resonance downfield. They are coupled to the proton at C4, resulting in a doublet.

-

H4 (4.70 - 4.85 ppm, m, 1H): This proton is on the carbon adjacent to the ring oxygen and is also coupled to the protons on C3 and C7, leading to a complex multiplet. Its significant downfield shift is a result of being attached to a carbon that is bonded to two electronegative atoms (oxygen and the carbon bearing the bromine).

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C5, C6 (2 x CH₃) | 25.5 |

| C7 (CH₂Br) | 35.0 |

| C3 | 38.0 |

| C4 | 75.0 |

| C2 | 80.0 |

¹³C NMR Spectrum Interpretation

-

C5, C6 (25.5 ppm): The two equivalent methyl carbons appear at a typical upfield chemical shift for sp³ hybridized carbons.

-

C7 (35.0 ppm): The carbon atom bonded to the bromine is shifted downfield due to the electron-withdrawing effect of the halogen.

-

C3 (38.0 ppm): This methylene carbon of the oxetane ring appears at a characteristic chemical shift.

-

C4 (75.0 ppm): This carbon is significantly deshielded due to its attachment to the ring oxygen and the bromomethyl group, resulting in a downfield chemical shift.

-

C2 (80.0 ppm): The quaternary carbon atom bonded to the ring oxygen and two methyl groups is the most downfield signal in the aliphatic region, a consequence of being bonded to two electronegative oxygen atoms and its quaternary nature.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules like 4-(Bromomethyl)-2,2-dimethyloxetane is crucial for accurate structural verification.

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds in a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (CH₂) | Medium |

| 1380 - 1365 | C-H bend (CH₃) | Medium |

| ~980 | Oxetane ring stretch | Strong |

| 650 - 550 | C-Br stretch | Medium-Strong |

IR Spectrum Interpretation

-

2970 - 2850 cm⁻¹: These strong absorptions are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the molecule.

-

1470 - 1450 cm⁻¹ and 1380 - 1365 cm⁻¹: These bands correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.

-

~980 cm⁻¹: A strong absorption band around 980 cm⁻¹ is a characteristic feature of the oxetane ring C-O-C stretching vibration.[1]

-

650 - 550 cm⁻¹: The absorption in this region is attributed to the C-Br stretching vibration.[2]

Experimental Protocol for Liquid Sample IR Spectroscopy

For a liquid sample such as 4-(Bromomethyl)-2,2-dimethyloxetane, a straightforward "neat" sample preparation method is employed.

-

Sample Preparation: A single drop of the neat liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[3][4]

-

Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film between the two plates.[3][4]

-

Data Acquisition: The assembled salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 179/181 | [C₆H₁₁BrO]⁺ | Molecular ion peak (M⁺) with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br).[5] |

| 100 | [M - Br]⁺ | Loss of a bromine radical. |

| 99 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

| 71 | [C₄H₇O]⁺ | Fragmentation of the oxetane ring. |

| 57 | [C₄H₉]⁺ | Alkyl fragment. |

Mass Spectrum Interpretation and Fragmentation Pathway

Electron ionization (EI) of 4-(Bromomethyl)-2,2-dimethyloxetane is expected to produce a molecular ion peak [M]⁺ at m/z 179 and 181, with a nearly 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.[5] The fragmentation of cyclic ethers often involves cleavage adjacent to the oxygen atom.[6] For alkyl halides, a common fragmentation is the loss of the halogen radical.[5]

A plausible fragmentation pathway is initiated by the loss of the bromine radical to form a cation at m/z 100. Subsequent fragmentation of the oxetane ring can lead to the formation of various smaller fragments. Another likely fragmentation is the loss of the bromomethyl radical, resulting in a fragment at m/z 99.

Caption: A simplified proposed fragmentation pathway for 4-(Bromomethyl)-2,2-dimethyloxetane in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of a small molecule is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions and fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-(Bromomethyl)-2,2-dimethyloxetane presented in this guide demonstrates the synergistic power of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, notably the oxetane ring and the carbon-bromine bond. Mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation patterns, further corroborating the proposed structure. For researchers and professionals in drug discovery and chemical synthesis, a thorough understanding and application of these spectroscopic methods are indispensable for the unambiguous characterization and quality assessment of this and other vital chemical building blocks.

References

-

NMR Prediction. ACD/Labs. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Books. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. [Link]

-

Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Sample preparation for FT-IR. [Link]

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University. [Link]

-

How to prepare IR samples? ResearchGate. [Link]

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

The features of IR spectrum. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

-

PROSPRE - 1 H NMR Predictor. [Link]

-

13C NMR predictor. virtual Chemistry 3D. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

-

NMR Challenge. [Link]

-

IR Correlation Table. Scribd. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

IR Tables, UCSC. [Link]

-

Infrared spectroscopy correlation table. chemeurope.com. [Link]

-

Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. National Institutes of Health. [Link]

-

14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Organic Chemistry. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

De-novo Identification of Small Molecules from Their GC-EI-MS Spectra. ResearchGate. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Modeling the relative response factor of small molecules in positive electrospray ionization. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 4-(Bromomethyl)-2,2-dimethyloxetane

Introduction: The Strategic Value of the 2,2-Dimethyloxetane Moiety

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecules with optimized physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a uniquely valuable structural motif. Its incorporation into drug candidates can significantly enhance aqueous solubility, improve metabolic stability, and favorably modulate lipophilicity, often serving as a polar and stable isostere for gem-dimethyl or carbonyl groups.[1] 4-(Bromomethyl)-2,2-dimethyloxetane is a premier building block for introducing this moiety. It features a reactive primary bromide, primed for nucleophilic substitution, appended to a robust 2,2-dimethyl-substituted oxetane ring. The gem-dimethyl groups not only provide steric shielding that enhances the stability of the oxetane ring but also introduce a specific three-dimensional conformation.[2]

This guide provides a comprehensive technical overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions with 4-(bromomethyl)-2,2-dimethyloxetane. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Mechanistic Landscape: Controlling Reactivity

The synthetic utility of 4-(bromomethyl)-2,2-dimethyloxetane hinges on the predictable reactivity of the primary alkyl bromide via an SN2 (bimolecular nucleophilic substitution) mechanism. The success of the reaction relies on maximizing this pathway while avoiding potential side reactions.

Pillar 1: The Desired SN2 Pathway

The core reaction involves the attack of a nucleophile (Nu-) on the electrophilic methylene carbon bearing the bromine atom. This is a concerted, single-step process where the nucleophile forms a new bond as the bromide leaving group departs.[3] This pathway is highly favored due to the unhindered nature of the primary carbon center. A broad spectrum of nucleophiles, including those based on oxygen (phenoxides, alkoxides), sulfur (thiolates), and nitrogen (amines, amides), can be effectively employed.

Pillar 2: The Inertness of the Oxetane Ring

A crucial feature of this reagent is the general stability of the oxetane ring under typical SN2 conditions. The 2,2-dimethyl substitution sterically hinders the ring's oxygen atom and carbons, making the ring resilient to nucleophilic attack under neutral or basic conditions, which are standard for these substitutions.[2][4] This stability ensures that the oxetane moiety is transferred intact to the target molecule.

Pillar 3: Navigating Potential Side Reactions

While robust, the system is not without potential pitfalls. Understanding these allows for rational protocol design to suppress their occurrence.

-

Ring-Opening: The primary competing reaction is the acid-catalyzed ring-opening of the oxetane.[5][6][7] The high ring strain (~25-26 kcal/mol) makes the oxetane susceptible to cleavage under strongly acidic (Brønsted or Lewis) conditions.[1] Therefore, it is critical to maintain basic or, at worst, neutral conditions throughout the substitution reaction and subsequent workup.

-

Elimination (E2): Although the substrate is a primary bromide, which disfavors elimination, the use of exceptionally strong and sterically hindered bases could theoretically promote E2 elimination to form an exocyclic alkene. This is rarely observed but should be considered if using bases like potassium tert-butoxide at elevated temperatures.

Visualizing the Core Reaction and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the fundamental reaction mechanism and a generalized experimental workflow.

Caption: SN2 mechanism for nucleophilic substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

The Strategic Incorporation of 4-(Bromomethyl)-2,2-dimethyloxetane in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—a compact, three-dimensional structure, inherent polarity, and metabolic stability—offers a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[3][4] This guide focuses on the practical application of a key building block, 4-(Bromomethyl)-2,2-dimethyloxetane , providing a detailed exploration of its synthesis and utility in introducing the valuable 2,2-dimethyloxetane moiety into lead compounds. By serving as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities, this reagent can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby addressing critical challenges in drug development.[3][5] This document provides detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent application in the alkylation of various nucleophiles, offering a comprehensive resource for medicinal chemists aiming to leverage the transformative potential of the oxetane scaffold.

The Oxetane Advantage in Drug Design

The strategic incorporation of an oxetane ring can impart significant advantages to a drug candidate's profile. The inherent strain of the four-membered ring (approximately 25-26 kcal/mol) and the presence of an oxygen atom create a polar, non-planar structure that can disrupt planarity and increase the sp³ character of a molecule, a feature often correlated with improved clinical success rates.[3]

The 2,2-dimethyl substitution on the oxetane ring provides steric shielding, which can enhance the metabolic stability of the oxetane moiety itself and adjacent functional groups by hindering access to metabolic enzymes.[3] This strategic substitution makes 4-(bromomethyl)-2,2-dimethyloxetane a particularly attractive building block for medicinal chemists.

Impact on Physicochemical Properties: A Quantitative Perspective

The introduction of the 2,2-dimethyloxetanylmethyl group can lead to dramatic improvements in key drug-like properties. The following table summarizes the observed effects of replacing common chemical functionalities with an oxetane moiety, providing a data-driven rationale for its use.

| Property | Modification | Observed Improvement | Reference |

| Aqueous Solubility | Replacement of a gem-dimethyl group with an oxetane | 4- to >4000-fold increase | [5] |

| Metabolic Stability | Replacement of a metabolically labile group with an oxetane | Significant reduction in metabolic degradation | [3][5] |

| Lipophilicity (LogD) | Introduction of an oxetane moiety | Reduction in LogD, enhancing aqueous solubility | [1] |

| Amine Basicity (pKa) | Placement of an oxetane adjacent to an amine | Decrease in pKa (e.g., from 4.0 to 2.8 in one case) | [1] |

Synthesis of the Key Building Block: 4-(Bromomethyl)-2,2-dimethyloxetane

The efficient synthesis of 4-(bromomethyl)-2,2-dimethyloxetane is a critical first step. A reliable two-step procedure starting from commercially available materials is outlined below.

Step 1: Synthesis of (2,2-Dimethyl-oxetan-4-yl)methanol

This precursor alcohol is synthesized via an intramolecular Williamson ether synthesis from a suitable diol.

Caption: Synthesis of the precursor alcohol.

Protocol 1: Synthesis of (2,2-Dimethyl-oxetan-4-yl)methanol

-

Materials:

-

2,2-Dimethylbutane-1,4-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 2,2-dimethylbutane-1,4-diol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude monotosylated diol, which can be used in the next step without further purification.

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude monotosylated diol in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (2,2-dimethyl-oxetan-4-yl)methanol.

-

Step 2: Bromination of (2,2-Dimethyl-oxetan-4-yl)methanol

The conversion of the primary alcohol to the corresponding bromide is efficiently achieved using a mild brominating agent, such as that used in the Appel reaction.[6]

Caption: Bromination of the precursor alcohol.

Protocol 2: Synthesis of 4-(Bromomethyl)-2,2-dimethyloxetane

-

Materials:

-

(2,2-Dimethyl-oxetan-4-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

To a stirred solution of (2,2-dimethyl-oxetan-4-yl)methanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(bromomethyl)-2,2-dimethyloxetane as a stable oil.

-

Application Protocols: Alkylation of Nucleophiles

4-(Bromomethyl)-2,2-dimethyloxetane is an excellent electrophile for the Sₙ2 alkylation of a wide range of nucleophiles.[8] The following protocols provide general procedures for the alkylation of amines, phenols, and thiols.

N-Alkylation of Amines

The alkylation of primary and secondary amines with 4-(bromomethyl)-2,2-dimethyloxetane provides a direct route to incorporating the oxetane moiety. It is important to note that over-alkylation can be a side reaction.[9]

Caption: General scheme for N-alkylation.

Protocol 3: General Procedure for N-Alkylation of an Amine

-

Materials:

-

Primary or secondary amine

-

4-(Bromomethyl)-2,2-dimethyloxetane

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of the amine (1.0 eq) and potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in DMF or MeCN, add 4-(bromomethyl)-2,2-dimethyloxetane (1.1 eq) at room temperature.

-

Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

-

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers from phenols and 4-(bromomethyl)-2,2-dimethyloxetane.[10]

Caption: General scheme for O-alkylation.

Protocol 4: General Procedure for O-Alkylation of a Phenol

-

Materials:

-

Phenol

-

4-(Bromomethyl)-2,2-dimethyloxetane

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or Acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of the phenol (1.0 eq) and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) in acetone or MeCN, add 4-(bromomethyl)-2,2-dimethyloxetane (1.2 eq) at room temperature.[11]

-

Heat the reaction mixture to reflux and stir for 6-18 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

-

S-Alkylation of Thiols

The synthesis of thioethers is readily achieved by the reaction of thiols with 4-(bromomethyl)-2,2-dimethyloxetane in the presence of a mild base.[12]

Caption: General scheme for S-alkylation.

Protocol 5: General Procedure for S-Alkylation of a Thiol

-

Materials:

-

Thiol

-

4-(Bromomethyl)-2,2-dimethyloxetane

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or Ethanol (EtOH)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of the thiol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, or a solution of the thiol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol, add 4-(bromomethyl)-2,2-dimethyloxetane (1.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.

-

Conclusion

4-(Bromomethyl)-2,2-dimethyloxetane is a versatile and highly valuable building block for the medicinal chemist's toolbox. Its ability to introduce the 2,2-dimethyloxetane moiety provides a reliable strategy for enhancing the drug-like properties of lead compounds. The protocols detailed in this guide offer a practical framework for the synthesis and application of this key reagent, enabling researchers to systematically explore the benefits of oxetane incorporation in their drug discovery programs. The judicious use of this building block can lead to the development of drug candidates with improved physicochemical and pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

-

Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum. Available at: [Link].

-

Alcohol to Bromide - Common Conditions. Organic Chemistry Data. Available at: [Link].

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. Available at: [Link].

-

Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. Available at: [Link].

-

Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. Chemia. Available at: [Link].

-

Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. Pearson+. Available at: [Link].

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link].

-

Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345–12368. Available at: [Link].

-

Conversion of alcohols to bromides using a fluorous phosphine. ScienceDirect. Available at: [Link].

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. Available at: [Link].

-

Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. ResearchGate. Available at: [Link].

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, 261, 115802. Available at: [Link].

-

Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345–12368. Available at: [Link].

-

Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). MDPI. Available at: [Link].

-

Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Available at: [Link].

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. Available at: [Link].

-

The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link].

-

Triphenylphosphine–N- Bromosuccinimide Original Commentary. Wiley Online Library. Available at: [Link].

-

Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and... ResearchGate. Available at: [Link].

-

Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Journal of Advanced Scientific Research. Available at: [Link].

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link].

-

24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link].

-

Synthesis of oxetanes from diols. ResearchGate. Available at: [Link].

-

Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link].

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link].

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link].

-

1,4-ButaneDiol (BDO) synthesis by Cu-Chromite catalyzer. International Journal of Chemical Studies. Available at: [Link].

-

Regular Article. Organic Chemistry Research. Available at: [Link].

-

Synthesis of methanediol [CH 2 (OH) 2 ]: The simplest geminal diol. ResearchGate. Available at: [Link].

-

Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Academy of Sciences. Available at: [Link].

-

Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. Available at: [Link].

Sources

- 1. webassign.net [webassign.net]

- 2. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 4-(Bromomethyl)-2,2-dimethyloxetane

Welcome to the technical support center for 4-(bromomethyl)-2,2-dimethyloxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable building block in alkylation reactions. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer robust troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with 4-(bromomethyl)-2,2-dimethyloxetane is low-yielding. What are the potential causes?

Low yields can stem from several factors, including incomplete reaction, degradation of the starting material, or the formation of undesired side products. The most common culprits are side reactions such as ring-opening of the oxetane moiety, elimination of HBr, and over-alkylation of the nucleophile. Careful control of reaction conditions, including temperature, choice of base, and solvent, is crucial for success.

Q2: I am observing multiple spots on my TLC analysis that are not my starting materials or desired product. What could these be?

The presence of multiple unexpected spots often indicates the formation of side products. The primary side products in alkylation reactions with 4-(bromomethyl)-2,2-dimethyloxetane are typically the result of oxetane ring-opening or elimination reactions. This guide provides detailed sections on identifying and mitigating the formation of these specific impurities.

Q3: How can I confirm the structure of my desired alkylated product and distinguish it from potential side products?

A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy is essential. For the desired product, you should observe the characteristic signals for the intact 2,2-dimethyloxetane ring. The formation of side products will lead to the appearance of new, distinct signals, such as those corresponding to a primary or tertiary alcohol from ring-opening, or vinylic protons from elimination.

Troubleshooting Guide: Side Product Formation

Issue 1: Formation of Ring-Opened Byproducts

One of the most prevalent challenges in reactions involving 4-(bromomethyl)-2,2-dimethyloxetane is the undesired nucleophilic attack on the oxetane ring itself, leading to ring-opened isomers. This is a consequence of the inherent ring strain of the four-membered ether, which is estimated to be around 25-26 kcal/mol.[1]

Q: I have isolated a byproduct with a mass corresponding to the addition of my nucleophile and the alkylating agent, but the NMR spectrum shows the absence of the characteristic oxetane protons and the appearance of a hydroxyl group. What is this compound?

You have likely formed a ring-opened isomer. Under neutral or basic conditions, the reaction proceeds via a direct SN2 mechanism. Due to the significant steric hindrance from the gem-dimethyl group at the C2 position, a nucleophile may attack the less sterically hindered methylene carbon (C4) of the oxetane ring.[2]

Mechanism of Nucleophilic Ring-Opening:

Caption: Nucleophilic attack on the C4 position of the oxetane ring.

Troubleshooting and Prevention:

| Strategy | Rationale | Recommended Implementation |

| Lower Reaction Temperature | Reduces the activation energy available for the higher-energy ring-opening pathway relative to the desired SN2 reaction at the bromomethyl group. | Maintain the reaction temperature at or below room temperature if the desired alkylation proceeds at a reasonable rate. For less reactive nucleophiles, a modest increase in temperature should be carefully monitored. |

| Choice of Base | A non-nucleophilic, sterically hindered base is less likely to act as a nucleophile for ring-opening. | Use bases like potassium tert-butoxide or DBU in stoichiometric amounts. Avoid excess strong, small nucleophilic bases like NaOH or KOH if possible. |

| Solvent Selection | Aprotic polar solvents can stabilize the transition state of the desired SN2 reaction without promoting protonation and activation of the oxetane oxygen. | Employ solvents such as DMF, DMSO, or acetonitrile. Protic solvents like ethanol or water should be used with caution as they can participate in or facilitate ring-opening. |

Identification of Ring-Opened Products:

-

¹H NMR: Disappearance of the characteristic oxetane methylene protons (typically around 4.5 ppm) and the appearance of a broad singlet corresponding to a hydroxyl proton. New signals for the resulting 1,3-difunctionalized carbon skeleton will also be present.

-

¹³C NMR: Absence of the oxetane carbon signals and the appearance of signals corresponding to a carbon bearing a hydroxyl group.

-

Mass Spectrometry: The molecular ion peak will be identical to that of the desired product, but fragmentation patterns may differ.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of a hydroxyl group.

Issue 2: Formation of an Elimination Product

The steric hindrance around the bromomethyl group, akin to a neopentyl bromide, can make SN2 substitution slower, allowing the competing E2 elimination pathway to become significant, especially in the presence of a strong, non-nucleophilic base.[3]

Q: My reaction mixture has a volatile, sweet-smelling component, and the NMR spectrum of the crude product shows vinylic proton signals. What is this side product?

This is likely 2,2-dimethyl-4-methyleneoxetane, the product of an E2 elimination reaction. The use of strong, sterically hindered bases at elevated temperatures can favor this pathway.

Mechanism of E2 Elimination:

Caption: E2 elimination leading to 2,2-dimethyl-4-methyleneoxetane.

Troubleshooting and Prevention:

| Strategy | Rationale | Recommended Implementation |

| Choice of Base | A less sterically hindered, more nucleophilic base will favor the SN2 pathway over elimination. | For amine alkylations, often the amine itself can act as the base, or a mild inorganic base like K₂CO₃ can be used. For phenols and thiols, using a base like Cs₂CO₃ can be effective. |

| Temperature Control | Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |

| Stoichiometry | Using a large excess of a strong, non-nucleophilic base will drive the elimination pathway. | Use the base in stoichiometric amounts (1.0-1.2 equivalents). |

Identification of the Elimination Product:

-

¹H NMR: Appearance of signals in the vinylic region (typically 4.5-5.5 ppm) corresponding to the exo-methylene protons.

-

¹³C NMR: Appearance of signals for sp²-hybridized carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to C₆H₁₀O (m/z = 98.07).

-

GC-MS: Due to its likely volatility, this byproduct can often be detected by GC-MS analysis of the crude reaction mixture.

Issue 3: Potential for Rearrangement Products

While less common under standard basic alkylation conditions, the presence of Lewis acids or strong Brønsted acids can catalyze the rearrangement of the oxetane ring, especially at elevated temperatures.

Q: I am using a Lewis acid to activate my nucleophile and am seeing an unexpected isomer. What could have happened?

Lewis acid coordination to the oxetane oxygen can lead to the formation of a carbocation intermediate, which can then undergo rearrangement to a more stable carbocation before being trapped by a nucleophile.[4]

Mechanism of Acid-Catalyzed Rearrangement and Ring-Opening:

Caption: Lewis acid (LA) catalyzed ring-opening and rearrangement.

Troubleshooting and Prevention:

| Strategy | Rationale | Recommended Implementation |

| Avoid Acidic Conditions | Strong acids, both Brønsted and Lewis, can promote ring-opening and rearrangement. | If an acid catalyst is necessary, use the mildest acid possible and the lowest effective catalytic loading. Consider alternative, non-acidic activation methods for your nucleophile. |

| Temperature Control | Higher temperatures can provide the energy needed for carbocation rearrangements. | Maintain low reaction temperatures when acidic conditions are unavoidable. |

Identification of Rearrangement Products:

The identification of rearrangement products is highly dependent on the specific rearrangement that occurs. A thorough analysis of 2D NMR spectra (COSY, HSQC, HMBC) will be necessary to elucidate the new connectivity of the carbon skeleton.

Experimental Protocols

General Protocol for N-Alkylation of an Amine

-

Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a mild base such as K₂CO₃ (1.2 eq.).

-

Addition of Alkylating Agent: Add a solution of 4-(bromomethyl)-2,2-dimethyloxetane (1.1 eq.) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but be mindful of the potential for increased side product formation.

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol

-

Reaction Setup: To a solution of the phenol (1.0 eq.) in DMF, add a base such as Cs₂CO₃ (1.2 eq.).

-

Addition of Alkylating Agent: Add 4-(bromomethyl)-2,2-dimethyloxetane (1.1 eq.) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

-

Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic extracts, dry, and concentrate.

-

Purification: Purify the product by flash column chromatography.

References

- Aitken, D. J., et al. (2018). Synthesis of tricyclic 4:4:4 oxetanes through a photochemical triple cascade reaction. Beilstein Journal of Organic Chemistry, 14, 1234–1241.

- Carreira, E. M., et al. (2006). Oxetanes as versatile building blocks in medicinal chemistry.

- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.

- Gritter, R. J. (1967). The Chemistry of the Ether Linkage. In S. Patai (Ed.), The Chemistry of Functional Groups. Interscience Publishers.

- Luger, P., & Buschmann, J. (1984). Crystal structure of oxetane at 140 K. Journal of the American Chemical Society, 106(23), 7118–7121.

- MSU Chemistry Department. Alkyl Halide Reactivity.

- Organic Syntheses. (Various years). Tested and reliable organic chemistry procedures.

- Patai, S. (Ed.). (1967). The Chemistry of the Ether Linkage. Interscience Publishers.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Bull, J. A., et al. (2016). A mild approach towards 2,3-dihydrobenzofurans from 3-aryloxetan-3-ols through a tandem Friedel–Crafts alkylation/intramolecular ring opening. Organic & Biomolecular Chemistry, 14(48), 11345-11349.

- BenchChem. (2025). Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis.

- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- ChemSynthesis. (2025).

- Macmillan Group. (2018).

- Beilstein Journals. (2025).

- Master Organic Chemistry. (2025). Mechanism of the E2 Reaction.

- National Center for Biotechnology Information. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.

- YouTube. (2020). 2,2-Dimethyloxirane can be cleaved by acid (H^(o+)). Write the mechanism.

- Allen Institute. (n.d.). Neopentyl bromide, undergoes dehydrohalogenation to give alkenes even though it has no hydrogen.

- Google Patents. (n.d.). Method for preparing bromhexine hydrochloride.

- Watson, P. S., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681.

- BenchChem. (2025). Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide.

- RSC Publishing. (2023). Organic & Biomolecular Chemistry.

- ChemSynthesis. (2025).

- Master Organic Chemistry. (2013).

- PubChem. (n.d.). 2,2-Dimethyl-4-oxopentanenitrile.

- ResearchGate. (2025). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles.

- ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Quora. (2020).

-

ACS Catalysis. (2015). Catalytic Stereoselective[5][6]-Rearrangement Reactions.

- IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

- PMC. (n.d.).

- Collegedunia. (2022). Neopentyl bromide undergoes dehydrohalogenation to give alkenes even though it has no -hydrogen.This is due to.

- RSC Advances. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Technical Support Center: Synthesis of 4-(Bromomethyl)-2,2-dimethyloxetane

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-2,2-dimethyloxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic route to this valuable building block. Oxetanes are increasingly important motifs in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, their synthesis, particularly of functionalized derivatives like 4-(Bromomethyl)-2,2-dimethyloxetane, can present challenges.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical principles behind procedural choices, and offer validated, step-by-step methods to enhance yield and purity.

Synthesis Overview: A Two-Stage Approach

The most reliable and common route to 4-(Bromomethyl)-2,2-dimethyloxetane involves a two-stage process starting from the commercially available 2,2-dimethyl-1,3-propanediol.[3][4] The overall strategy is to first form the oxetane ring and then convert the resulting primary alcohol to the desired bromide.

Caption: High-level workflow for the synthesis of 4-(Bromomethyl)-2,2-dimethyloxetane.

Part 1: Troubleshooting Oxetane Ring Formation

The formation of the 4-membered oxetane ring is often the most challenging step due to the inherent ring strain (approx. 25-26 kcal/mol).[2] The reaction kinetics for forming a four-membered ring are significantly slower than for five- or six-membered rings, necessitating carefully optimized conditions to favor the desired intramolecular cyclization.[1]

Q1: My yield for the cyclization to (2,2-dimethyloxetan-4-yl)methanol is consistently low. What are the most likely causes?

A1: Low yields in this intramolecular Williamson ether synthesis typically stem from three primary issues: an inefficient leaving group, suboptimal base/solvent conditions, or competing intermolecular side reactions.

-

Leaving Group Efficiency: The hydroxyl group is a poor leaving group. It must first be converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide. The efficiency of the subsequent SN2 displacement depends directly on the stability of the leaving group anion.

-

Base and Solvent Choice: The base must be strong enough to fully deprotonate the remaining primary alcohol to form the nucleophilic alkoxide, but not so nucleophilic that it competes with the alkoxide in attacking the carbon bearing the leaving group.

-

Intermolecular Polymerization: If the concentration of the starting material is too high, the alkoxide of one molecule can react with the leaving group of another molecule, leading to the formation of linear polyethers instead of the desired cyclic oxetane.

Q2: How do I select the best leaving group for the cyclization?

A2: The choice of leaving group is a critical parameter. While iodides are excellent leaving groups, they are often prepared from the corresponding alcohol, adding a step. Tosylates (Ts) and mesylates (Ms) are generally the most practical and efficient choices.

Table 1: Comparison of Leaving Groups for Intramolecular Cyclization

| Leaving Group | Activating Reagent(s) | Typical Yield | Pros | Cons |

| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine or Et3N | Good to Excellent | Stable, crystalline intermediate; good leaving group ability. | Can be sterically hindered; TsCl can be contaminated with acid. |

| Mesylate (OMs) | Methanesulfonyl chloride (MsCl), Et3N | Good to Excellent | Less sterically hindered than tosylate; highly reactive. | MsCl is highly reactive and moisture-sensitive. |

| Iodide (I) | I2, PPh3, Imidazole (Appel reaction) | Excellent | Excellent leaving group, often leading to faster reaction rates. | Reagents can be more expensive; PPh3=O byproduct removal. |

Expert Recommendation: For initial optimizations, tosylation is highly recommended. The selective monotosylation of 2,2-dimethyl-1,3-propanediol proceeds cleanly, and the resulting intermediate is often a stable solid that can be purified before the cyclization step, ensuring high-quality input for the key ring-forming reaction.[1]

Q3: I'm observing significant amounts of a thick, oily byproduct, likely a polymer. How can I promote the desired intramolecular reaction?

A3: This is a classic problem of competing intermolecular vs. intramolecular pathways. To strongly favor the formation of the monomeric oxetane ring, you must employ high-dilution conditions .

The principle is straightforward:

-

Intramolecular reactions are first-order; their rate depends only on the concentration of the substrate.

-

Intermolecular reactions are second-order; their rate depends on the concentration of two substrate molecules.

By significantly lowering the concentration, you disproportionately slow down the second-order intermolecular reaction, allowing the first-order intramolecular cyclization to dominate.

Practical Tip: Instead of adding the base to a concentrated solution of your tosylated diol, use a syringe pump to slowly add a solution of the substrate to a stirring solution of the base (e.g., sodium hydride in THF). This technique, known as "pseudo high-dilution," ensures that the instantaneous concentration of the unreacted substrate remains extremely low throughout the addition.

Part 2: Troubleshooting the Bromination of (2,2-Dimethyloxetan-4-yl)methanol

Once the oxetane alcohol is successfully synthesized, the final step is the conversion of the primary hydroxyl group to a bromide. This step is fraught with its own challenges, primarily the acid-sensitivity of the oxetane ring.

Q4: When I try to brominate my oxetane alcohol using standard reagents like PBr₃, I get a complex mixture of products and a low yield of the desired bromide. What is going wrong?

A4: The primary culprit is the acidic nature of the reaction or workup conditions, which leads to the acid-catalyzed ring-opening of the strained oxetane. Phosphorus tribromide (PBr₃), while effective for converting primary alcohols to bromides, can generate hydrobromic acid (HBr) as a byproduct, especially in the presence of trace moisture.[5] This strong acid readily protonates the oxetane oxygen, initiating nucleophilic attack by bromide and ring cleavage.

Caption: Competing reaction pathways during bromination of the oxetane alcohol.

Q5: What are the best bromination methods to preserve the oxetane ring and maximize my yield?

A5: The key is to use neutral or buffered conditions that avoid the generation of strong acids. The two most reliable methods are the use of PBr₃ with an acid scavenger or the Appel reaction.

Table 2: Comparison of Bromination Methods for Acid-Sensitive Substrates

| Method | Reagents | Conditions | Typical Yield | Key Considerations |

| PBr₃ with Pyridine | PBr₃, Pyridine | 0 °C to RT, Anhydrous solvent (e.g., DCM, Et2O) | Good | Pyridine acts as a mild base to neutralize any HBr formed.[6] The reaction must be kept cold and anhydrous. |

| Appel Reaction | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3) | 0 °C to RT, Anhydrous solvent (e.g., DCM, THF) | Good to Excellent | Proceeds under neutral conditions. The main challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct. |

| Mitsunobu Reaction | DEAD or DIAD, PPh3, LiBr or ZnBr2 | 0 °C to RT, Anhydrous THF | Moderate to Good | Mild, but generates TPPO and reduced azodicarboxylate byproducts that require careful purification.[7][8] |

Expert Recommendation: For robustness and high yield, the Appel reaction is often superior for this specific transformation due to its strictly neutral conditions. However, if PBr₃ is more readily available, its use in conjunction with pyridine as an acid scavenger is a very effective and economical alternative.

Q6: The Appel reaction worked, but now I have trouble removing the triphenylphosphine oxide (TPPO) byproduct from my product. Any tips?

A6: TPPO removal is a common challenge. Here are several field-proven techniques:

-

Crystallization: TPPO is often crystalline. After the reaction, concentrate the mixture, add a nonpolar solvent like hexanes or a mixture of hexanes and ether, and cool it to 0 °C or below. TPPO may precipitate and can be removed by filtration.

-

Column Chromatography: This is the most common method. TPPO is quite polar. Using a less polar eluent system (e.g., starting with pure hexanes and gradually increasing the ethyl acetate content) will usually allow the desired, less polar bromide product to elute first, leaving the TPPO on the column.

-

Aqueous Extraction (for specific cases): If your product is very nonpolar and stable to water, you can sometimes wash the organic layer with a dilute acid solution to protonate and extract some of the TPPO, but this is risky with an acid-sensitive oxetane and is generally not recommended here.

Part 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Synthesis of (2,2-Dimethyloxetan-4-yl)methanol

This two-step, one-pot procedure involves tosylation followed by in-situ cyclization.

Table 3: Reagents for Protocol 1

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| 2,2-Dimethyl-1,3-propanediol | 104.15 | 1.0 | 10.42 g | 100 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.05 | 20.02 g | 105 |

| Pyridine (anhydrous) | 79.10 | - | 150 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 10.0 g | 250 |

| Water | 18.02 | - | 25 mL | - |

Methodology:

-

Tosylation:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethyl-1,3-propanediol and anhydrous pyridine.

-

Cool the stirring solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the consumption of the starting diol.

-

-

Cyclization:

-

In a separate beaker, dissolve sodium hydroxide in water.

-

Slowly add the aqueous NaOH solution to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours).

-

-

Workup and Purification:

-

Cool the mixture to room temperature and pour it into 300 mL of water.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil by vacuum distillation or flash column chromatography (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield (2,2-dimethyloxetan-4-yl)methanol as a colorless oil.

-

Protocol 2: Bromination using PBr₃ and Pyridine

Table 4: Reagents for Protocol 2

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| (2,2-Dimethyloxetan-4-yl)methanol | 116.16 | 1.0 | 5.81 g | 50 |

| Phosphorus tribromide (PBr₃) | 270.69 | 0.4 | 1.5 mL (4.5 g) | 16.6 |

| Pyridine (anhydrous) | 79.10 | 0.5 | 2.0 mL | 25 |

| Diethyl ether (anhydrous) | 74.12 | - | 100 mL | - |

Methodology:

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (2,2-dimethyloxetan-4-yl)methanol, anhydrous diethyl ether, and anhydrous pyridine.

-

Cool the stirring solution to -10 °C using an ice/salt bath.

-

-

Reagent Addition:

-

Add phosphorus tribromide dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -5 °C. The reaction is an SN2 process where the alcohol is activated by PBr₃ and subsequently displaced by bromide.[6][9]

-

After addition, allow the reaction to stir at -10 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction back to 0 °C and very slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add 50 mL of water.

-

Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile).

-

Purify by vacuum distillation to yield 4-(bromomethyl)-2,2-dimethyloxetane.

-

Frequently Asked Questions (FAQs)

-

Q: How do I know if my starting diol is dry enough?

-

A: 2,2-Dimethyl-1,3-propanediol can be hygroscopic. For best results, dry it in a vacuum oven at 40-50 °C for several hours before use or purchase a high-purity anhydrous grade.

-

-

Q: Can I use a different base for the cyclization, like potassium tert-butoxide (KOtBu)?

-

A: Yes, strong, non-nucleophilic bases like KOtBu or sodium hydride (NaH) are excellent choices for the cyclization step.[1] They often provide faster reaction times than the NaOH/H₂O/Pyridine system described but require strictly anhydrous conditions.

-

-

Q: What are the key safety concerns with this synthesis?

-

A: Phosphorus tribromide (PBr₃) is highly corrosive and reacts violently with water to release HBr gas.[5] It must be handled with extreme care in a fume hood. Pyridine has a strong, unpleasant odor and is flammable. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

-

References

-

ResearchGate. Synthesis of 4-Hydroxymethyl-2,4-methanoproline | Request PDF. Available at: [Link]

- Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.

-

BYJU'S. Reactions of PBr3. Available at: [Link]

- Google Patents. WO2021038586A1 - Improved process for the preparation of tezacaftor intermediate.

-

Design, synthesis and evaluation of antitumor acylated monoaminopyrroloquinazolines. Available at: [Link]

- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of oxetanes. Available at: [Link]

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

-

Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]

-

NIH. Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Available at: [Link]

-

Chemistry Steps. Mitsunobu Reaction. Available at: [Link]

-

Oreate AI Blog. Understanding the Role of PBr3 in Chemical Reactions. Available at: [Link]

-

NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

-

YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Available at: [Link]

-

Chem-Impex. 2,2-Dimethyl-1,3-propanediol. Available at: [Link]

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available at: [Link]

-

PubChem. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464. Available at: [Link]

-

Carl ROTH. 2,2-Dimethyl-1,3-propanediol, 500 g - Aliphatic Alcohols. Available at: [Link]

-

OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link]

-

News-Medical.Net. Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: [Link]

-

Taylor & Francis Online. Alkylation of Tetrazoles Using Mitsunobu Conditions. Available at: [Link]

-

Nottingham ePrints. New Directions in the Mitsunobu Reaction. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2-Dimethyl-1,3-propanediol | 126-30-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 6. byjus.com [byjus.com]

- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgosolver.com [orgosolver.com]

Preventing unwanted ring-opening of the oxetane moiety

Welcome to the Technical Support Center dedicated to the preservation of the oxetane moiety during synthetic manipulations. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of oxetanes in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with these strained heterocyclic systems and prevent their unwanted ring-opening.

Troubleshooting Guide: Preventing Oxetane Ring-Opening

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the observed decomposition and actionable solutions.

Question 1: My oxetane-containing compound decomposed upon acidic workup. What happened and how can I avoid this?

Answer:

Acid-catalyzed ring-opening is the most common decomposition pathway for oxetanes.[1][2] The strained four-membered ring is susceptible to protonation of the oxygen atom, which significantly activates the ring towards nucleophilic attack, leading to cleavage.[2][3] Even mild acids can be problematic, and this issue is often encountered during aqueous acidic workups to neutralize basic reaction mixtures or remove acid-labile protecting groups.

Causality: The mechanism involves protonation of the oxetane oxygen, forming a highly reactive oxonium ion. This intermediate is then attacked by a nucleophile (e.g., water, halide ions from the acid) at one of the ring carbons, resulting in a 1,3-difunctionalized acyclic product.

Preventative Measures & Protocols:

-

Avoid Strong Acids: Whenever possible, use weak acids for neutralization or avoid acidic workups altogether. Saturated aqueous ammonium chloride (NH₄Cl) solution is a milder alternative to strong acids like HCl or H₂SO₄ for quenching reactions.

-

Use of Biphasic Systems: If an acidic wash is unavoidable, perform it at low temperatures (0 °C to -10 °C) and as quickly as possible. A biphasic system with a non-polar organic solvent can help minimize the contact time of the oxetane with the aqueous acid.

-

Non-Aqueous Workup: Consider a non-aqueous workup. For example, quenching a reaction with a solid or a solution of a weak acid in an organic solvent, followed by filtration and concentration.

-

Silica Gel Treatment: If your compound is sufficiently non-polar, a plug of silica gel can sometimes be used to remove baseline impurities instead of an acidic wash.

Question 2: I'm trying to reduce an ester adjacent to an oxetane ring with LiAlH₄, but I'm observing significant ring-opening. How can I perform this reduction cleanly?

Answer:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactivity can lead to the unwanted cleavage of the oxetane ring, especially at elevated temperatures.[2] The Lewis acidic nature of the aluminum species and the generation of alkoxide intermediates can promote ring-opening.

Causality: The aluminum hydride species can coordinate to the oxetane oxygen, activating the ring for hydride attack. Additionally, the reaction workup, which often involves acidic conditions, can further contribute to decomposition.

Preventative Measures & Protocols:

-

Low-Temperature Reduction: Performing the reduction at very low temperatures is crucial. Initial attempts with LiAlH₄ at temperatures above 0 °C often result in decomposition.[2] A recommended starting point is between -30 °C and -10 °C.[2]